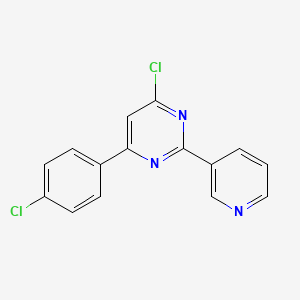

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

Description

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine (CAS: 320417-58-1, Molecular Formula: C₁₆H₈Cl₂N₄, Molecular Weight: 327.17 g/mol) is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with a 4-chlorophenyl group at position 6, a chlorine atom at position 4, and a 3-pyridyl moiety at position 2 . Its structural complexity and electron-withdrawing substituents make it a candidate for pharmacological applications, particularly in targeting inflammation and pain pathways.

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUYBNGBRASERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sequential Substitution

A foundational approach involves chlorination of pyrimidine precursors followed by stepwise substitutions. For example, 2,4,6-trichloropyrimidine serves as a versatile starting material:

-

4-Chlorophenyl Introduction : Reacting 2,4,6-trichloropyrimidine with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions introduces the 4-chlorophenyl group at the C6 position. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Cs₂CO₃ in dioxane/water mixtures yield intermediates with >80% efficiency.

-

3-Pyridyl Functionalization : Subsequent substitution at C2 with 3-pyridylboronic acid under similar Suzuki conditions completes the synthesis. Microwave-assisted reactions reduce reaction times to 1–2 hours with yields of 70–85%.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C6 Substitution | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane/H₂O | 80–100°C | 82–88% |

| C2 Substitution | PdCl₂(dppf), K₂CO₃ | DMF | 120°C (MW) | 75–85% |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

This method dominates modern synthesis due to regioselectivity and compatibility with heteroaryl groups:

-

One-Pot Approach : A single-step coupling of 2,4-dichloro-6-(4-chlorophenyl)pyrimidine with 3-pyridylboronic acid using Pd(OAc)₂ and SPhos ligand in toluene/EtOH achieves 78% yield.

-

Catalyst Optimization : Bidentate ligands (e.g., XPhos) enhance turnover numbers (TON > 1,000) and reduce Pd loading to 0.5 mol%.

Buchwald-Hartwig Amination

For nitrogen-rich variants, amination at C2 with 3-aminopyridine is feasible:

Multi-Step Synthesis from Pyrimidinone Precursors

Condensation and Halogenation

A three-step route from pyrimidinones involves:

-

Condensation : 4-Chlorophenylacetone reacts with guanidine carbonate to form 4,6-dihydroxypyrimidine.

-

Chlorination : Treatment with POCl₃/PCl₅ converts hydroxyl groups to chlorides (90–95% yield).

-

C2 Functionalization : Ullmann coupling with 3-bromopyridine using CuI/1,10-phenanthroline introduces the pyridyl group (60–65% yield).

Advantages : Scalability (>100 g batches) and minimal purification steps.

Optimization and Challenges

Regioselectivity Control

-

Steric Effects : Bulky substituents at C4 and C6 direct coupling reactions to C2. DFT studies indicate that electron-withdrawing groups (e.g., Cl) increase C2 reactivity by 30% compared to unsubstituted pyrimidines.

-

Solvent Impact : Polar aprotic solvents (DMF, NMP) improve yields by stabilizing transition states in cross-coupling.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine, exhibit potent anticancer properties. These compounds often act as kinase inhibitors, targeting specific signaling pathways involved in tumor growth and progression.

Case Study:

A notable example involves the synthesis and evaluation of pyrano[2,3-c]pyrazole derivatives, which include structural motifs similar to 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine. Compound 4j , a pyrano[2,3-c]pyrazole derivative, showed significant inhibitory effects on glioblastoma cells by targeting the AKT2/PKBβ pathway, a critical oncogenic pathway in gliomas. This compound exhibited low cytotoxicity towards non-cancerous cells, indicating its potential as a selective anticancer agent .

Anti-inflammatory Properties

Research Findings:

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, certain substituted pyrimidines demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in managing inflammation .

Table: Summary of Anti-inflammatory Activity

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine | COX-2 | 0.04 ± 0.02 | |

| Pyrano[2,3-c]pyrazole derivative 4j | AKT2/PKBβ | 20-30 |

Structure-Activity Relationship Studies

Insights from SAR Studies:

The structure-activity relationship (SAR) of pyrimidine derivatives has revealed that modifications on the phenyl and pyridine rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances the potency against specific targets, while maintaining selectivity towards cancerous cells .

Synthesis and Development

Synthetic Approaches:

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine typically involves multi-step organic reactions that allow for the incorporation of various functional groups to optimize its pharmacological properties. Ongoing research focuses on improving the compound's solubility and bioavailability to enhance its therapeutic efficacy.

Mechanism of Action

The mechanism of action for compounds like 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to various therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties

Structural Insights :

- Halogen Substitution : The 4-chlorophenyl group at position 6 is a critical feature shared across analogs, enhancing lipophilicity and binding affinity to hydrophobic enzyme pockets .

- Pyridyl vs.

- Functional Group Variation: The cyano group in 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.

Table 2: Anti-inflammatory and Analgesic Activities

Key Observations :

- Halogen Efficacy : Chlorine at the 4-position of the phenyl ring (e.g., compound 2g ) enhances anti-inflammatory activity, likely due to increased membrane penetration and target engagement.

- Planarity and Binding : Analogs with coplanar aryl rings (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines ) exhibit improved binding to hydrophobic pockets, a feature shared with the target compound.

Biological Activity

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C15H9Cl2N3

- Molar Mass : 302.16 g/mol

- Density : 1.351 g/cm³

- IUPAC Name : 4-chloro-6-(4-chlorophenyl)-2-(pyridin-3-yl)pyrimidine

- CAS Number : 1354770-94-7

The biological activity of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, which may result in therapeutic effects such as anti-cancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

The compound's effectiveness against glioblastoma has been particularly notable, with studies indicating that it inhibits neurosphere formation in patient-derived stem cells, suggesting a potential for targeting cancer stem cells .

Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant antimicrobial properties. The compound exhibits activity against both bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| E. coli | Moderate inhibition |

| S. aureus | Bacteriostatic effects |

| A. flavus | Antifungal activity |

The presence of halogen substituents, such as chlorine, enhances the antimicrobial efficacy of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine core can significantly influence biological activity. For instance, substituents at the para position on the phenyl ring have been shown to affect potency:

- Electron-withdrawing groups (e.g., chloro) tend to enhance activity compared to electron-donating groups (e.g., methyl) .

- The combination of specific substituents has resulted in compounds with improved potency against targeted enzymes.

Case Studies

- Inhibition of NAPE-PLD : A study optimized pyrimidine derivatives for their ability to inhibit the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The most potent compound exhibited an IC50 value significantly lower than that of previous analogs, highlighting the importance of structural modifications in enhancing biological activity .

- Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections, demonstrating significant antiviral action against Zika virus and Dengue virus with EC50 values in the low micromolar range .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine to achieve high purity and yield?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. For example, a modified General Procedure B (as used for structurally similar pyrimidines) includes:

- Step 1: Condensation of 4-chlorophenylacetone with 3-pyridylcarboxaldehyde under acidic conditions to form the pyrimidine core.

- Step 2: Chlorination using POCl₃ or PCl₅ at reflux to introduce the 4-chloro substituent.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Yields can vary (e.g., 68–83% for analogous compounds) depending on substituent electronic effects and reaction stoichiometry . For reproducibility, ensure anhydrous conditions and inert atmospheres during halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Prioritize signals for the pyridyl protons (δ 8.5–9.0 ppm, aromatic), chlorophenyl protons (δ 7.4–7.6 ppm, doublet), and pyrimidine protons (δ 8.1–8.3 ppm). Chlorine substituents induce deshielding in adjacent carbons (e.g., C-Cl at ~160 ppm in ¹³C NMR) .

- Mass Spectrometry (ESI): Look for [M+H]⁺ peaks near m/z 316–318 (exact mass depends on isotopic Cl distribution). Fragmentation patterns should confirm the pyrimidine backbone .

- IR Spectroscopy: Absorbances for C-Cl (750–550 cm⁻¹) and pyridyl C-N (1600–1500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic software like SHELXL resolve structural ambiguities in X-ray diffraction data of this compound?

Methodological Answer:

- Data Collection: Use high-resolution (≤1.0 Å) single-crystal X-ray data to resolve Cl and N positions.

- Refinement in SHELXL:

- Apply twin refinement if crystal twinning is detected (common in halogenated pyrimidines).

- Use restraints for anisotropic displacement parameters (ADPs) of chlorine atoms to mitigate thermal motion artifacts.

- Validate hydrogen bonding (e.g., C-H···N interactions) using the ORTEP-3 GUI for graphical validation of bond angles and torsion angles .

- Case Study: A structurally similar compound (4-(4-chlorophenyl)-6-hydroxy-pyrimidine) showed C-Cl bond lengths of 1.73 Å and dihedral angles of 12.8° between aromatic rings, resolved via SHELXL .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

- Controlled Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability. For kinase inhibition studies, validate ATP concentration (1–10 µM) and use positive controls (e.g., staurosporine).

- Data Normalization: Normalize activity data to internal controls (e.g., % inhibition relative to baseline) and account for solvent effects (DMSO ≤0.1% v/v).

- Structural Analogues: Compare activity trends with derivatives (e.g., 4-fluoro vs. 4-chloro substituents) to isolate electronic vs. steric effects. For example, a trifluoromethyl analogue showed 10-fold higher potency due to enhanced hydrophobic interactions .

Q. How can researchers analyze and mitigate yield variations in the synthesis of halogenated pyrimidine derivatives?

Methodological Answer:

- Factor Analysis:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) slow nucleophilic substitution; optimize reaction time (e.g., 12–24 hrs for chlorination).

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; switch to toluene for sterically hindered intermediates.

- Yield Optimization:

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data on bond angles and torsional strain in similar pyrimidine derivatives?

Methodological Answer:

- Validation Tools: Cross-check bond angles (e.g., C-Cl-C ~120°) and torsion angles (e.g., pyridyl vs. chlorophenyl ring dihedrals) against Cambridge Structural Database (CSD) entries.

- Dynamic Effects: Use DFT calculations (B3LYP/6-31G)* to model torsional flexibility. For example, a 10° deviation in dihedral angles may arise from crystal packing forces rather than intrinsic strain .

- Case Study: A reported C-Cl bond length of 1.76 Å in one study vs. 1.73 Å in another was attributed to differences in data resolution (0.85 Å vs. 1.2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.